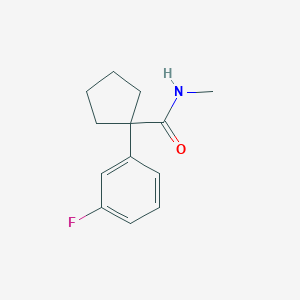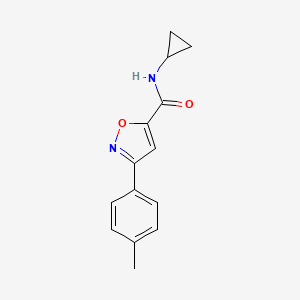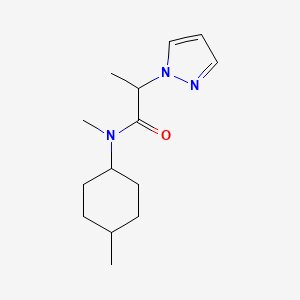![molecular formula C16H28N2O2 B7511043 1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as ACP, is a chemical compound used in scientific research for its pharmacological properties. It is a synthetic compound that belongs to the class of kappa opioid receptor agonists. ACP has been studied extensively for its potential therapeutic applications in pain management and addiction treatment.
科学的研究の応用
ACP has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been studied for its potential use in the treatment of opioid addiction, as it has been found to reduce the rewarding effects of opioids.
作用機序
ACP acts as a kappa opioid receptor agonist, binding to the kappa opioid receptors in the brain and spinal cord. Activation of these receptors leads to the release of dynorphins, which are endogenous opioid peptides that modulate pain perception and reward processing. ACP has been shown to have a higher affinity for kappa opioid receptors than for mu or delta opioid receptors, which are the primary targets of traditional opioids.
Biochemical and Physiological Effects:
The activation of kappa opioid receptors by ACP leads to a variety of biochemical and physiological effects. ACP has been shown to reduce pain sensitivity in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been shown to have a lower potential for abuse and dependence than traditional opioids, as it does not produce the same euphoric effects.
実験室実験の利点と制限
ACP has several advantages for use in lab experiments. It has a high affinity for kappa opioid receptors, making it a useful tool for studying the role of these receptors in pain and addiction. ACP has a lower potential for abuse and dependence than traditional opioids, making it a safer alternative for use in animal models. However, ACP is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on ACP. One area of interest is the development of new analogs of ACP with improved pharmacological properties. Another area of interest is the study of the role of kappa opioid receptors in other physiological processes, such as stress and anxiety. Additionally, there is a need for further investigation into the potential therapeutic applications of ACP in pain management and addiction treatment.
合成法
The synthesis of ACP involves a multi-step process that includes the reaction of piperidine with 1-chloro-3-(azepan-1-yl)propan-2-one followed by the reaction of the resulting compound with 2-methylpropan-1-one. The final product is obtained after purification and isolation steps. The synthesis of ACP is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
1-[3-(azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)15(19)18-11-7-8-14(12-18)16(20)17-9-5-3-4-6-10-17/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDRAKIUCMLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)




![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
